REACTION_CXSMILES
|
Br[CH2:2][CH:3]1[CH:7]([CH2:8]Br)[O:6][C:5](=O)[O:4]1.N12CCCNC1C=CCC[CH2:12]2.[CH2:22]([OH:24])[CH3:23].C(OCC)C.CCCCCC>C(Cl)Cl>[CH2:7]([O:6][C:5]([O:4][CH2:3][CH3:2])([CH3:12])[C:22](=[O:24])[CH3:23])[CH3:8] |f:3.4|
|
Name
|
4,5-dibromomethyl-1,3-dioxolan-2-one
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
BrCC1OC(OC1CBr)=O
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
N12CCCC=CC2NCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
ethyl ether hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 20° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 20° C. for 10 h
|
Duration
|
10 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)=O)(C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |